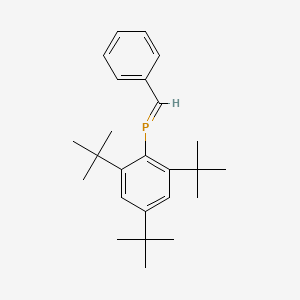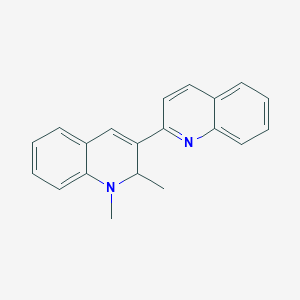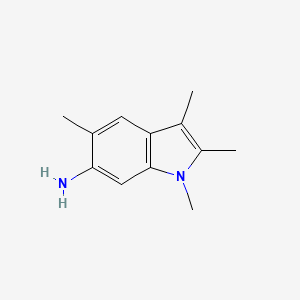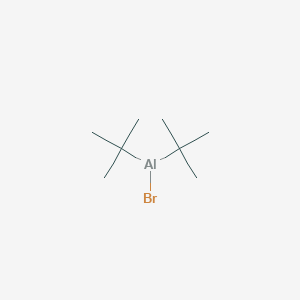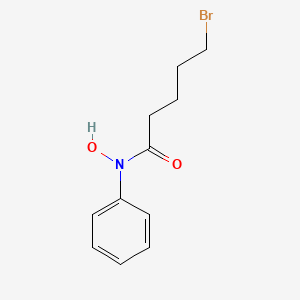![molecular formula C26H24N2 B12565097 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- CAS No. 277306-33-9](/img/structure/B12565097.png)
1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety linked to a methanamine group, which is further substituted with a 4-(dimethylamino)phenylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrene Derivative: The initial step involves the functionalization of pyrene to introduce a methanamine group. This can be achieved through nitration, reduction, and subsequent amination reactions.
Introduction of the 4-(Dimethylamino)phenylmethyl Group: The next step involves the introduction of the 4-(dimethylamino)phenylmethyl group. This can be accomplished through a nucleophilic substitution reaction where the pyrene derivative reacts with a suitable electrophile, such as 4-(dimethylamino)benzyl chloride, under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials with specific electronic and optical properties.
Biology: It serves as a fluorescent probe for studying biological systems, including cellular imaging and tracking of biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s pyrene moiety allows it to intercalate into DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- can be compared with other similar compounds, such as:
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar electronic properties but differ in their core structures.
Pyrene derivatives: Compounds with pyrene moieties exhibit similar fluorescence properties but may vary in their functional groups and overall reactivity.
The uniqueness of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- lies in its combination of a pyrene moiety with a dimethylamino-substituted phenyl group, which imparts distinct electronic and optical properties, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
277306-33-9 |
|---|---|
Fórmula molecular |
C26H24N2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(pyren-1-ylmethylamino)methyl]aniline |
InChI |
InChI=1S/C26H24N2/c1-28(2)23-13-6-18(7-14-23)16-27-17-22-11-10-21-9-8-19-4-3-5-20-12-15-24(22)26(21)25(19)20/h3-15,27H,16-17H2,1-2H3 |
Clave InChI |
CMZKVABDQZKRCC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
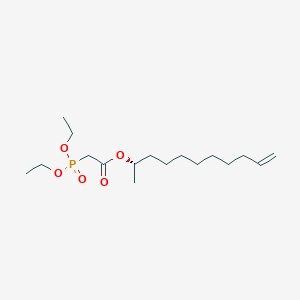
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
